2-(5-Chlorothiophen-2-yl)oxirane

Catalog No.
S14146120
CAS No.
M.F
C6H5ClOS
M. Wt
160.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chlorothiophen-2-yl)oxirane

Product Name

2-(5-Chlorothiophen-2-yl)oxirane

IUPAC Name

2-(5-chlorothiophen-2-yl)oxirane

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

InChI

InChI=1S/C6H5ClOS/c7-6-2-1-5(9-6)4-3-8-4/h1-2,4H,3H2

InChI Key

OQJVURGWAUZXSW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC=C(S2)Cl

2-(5-Chlorothiophen-2-yl)oxirane is a synthetic organic compound characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The compound features a chlorothiophene moiety, where the chlorine atom is positioned at the 5-position of the thiophene ring. This structural arrangement contributes to its unique chemical properties and potential biological activities. The oxirane group is known for its high reactivity, allowing it to participate in various

The reactivity of 2-(5-Chlorothiophen-2-yl)oxirane primarily stems from the strained oxirane ring, which can undergo:

  • Ring-Opening Reactions: The oxirane can react with nucleophiles such as alcohols, amines, and thiols to form diols or other derivatives.
  • Substitution Reactions: The chlorine atom on the thiophene ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Covalent Bond Formation: The highly reactive oxirane can form covalent bonds with nucleophilic sites in proteins and nucleic acids, influencing biological activity .

2-(5-Chlorothiophen-2-yl)oxirane has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that compounds with similar structures exhibit antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity: The compound may interact with cellular mechanisms to inhibit cancer cell proliferation and induce apoptosis. Its mechanism involves modifying key biomolecules within cancer cells, leading to disruption of essential cellular processes .

The synthesis of 2-(5-Chlorothiophen-2-yl)oxirane can be achieved through several methods:

  • Chlorination and Epoxidation: Starting from 5-chlorothiophene, chlorination followed by epoxidation using peracids or other oxidizing agents can yield the desired oxirane.
  • One-Pot Synthesis: A method involving chlorination of thiophene derivatives followed by immediate epoxidation in a single reaction vessel has been reported, enhancing efficiency and yield .

The unique properties of 2-(5-Chlorothiophen-2-yl)oxirane make it useful in various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting microbial infections or cancer.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules in chemical research and industry.

Interaction studies have demonstrated that 2-(5-Chlorothiophen-2-yl)oxirane can effectively inhibit specific enzymes involved in various biological pathways. For instance, molecular docking studies indicate favorable interactions with key amino acids in enzyme active sites, suggesting potential applications in drug design aimed at modulating enzyme activity related to pain pathways and other physiological processes .

Several compounds share structural similarities with 2-(5-Chlorothiophen-2-yl)oxirane. These include:

  • 2-(5-Bromothiophen-2-yl)oxirane
  • 2-(5-Fluorothiophen-2-yl)oxirane
  • 2-(5-Methylthiophen-2-yl)oxirane

Comparison

Compound NameUnique Features
2-(5-Chlorothiophen-2-yl)oxiraneChlorine atom enhances reactivity and biological activity
2-(5-Bromothiophen-2-yl)oxiraneBromine may impart different reactivity compared to chlorine
2-(5-Fluorothiophen-2-yl)oxiraneFluorine's electronegativity affects solubility and reactivity
2-(5-Methylthiophen-2-yl)oxiraneMethyl group alters steric effects and electronic properties

The presence of chlorine in 2-(5-Chlorothiophen-2-yl)oxirane significantly influences its pharmacokinetic and pharmacodynamic properties compared to its bromine, fluorine, and methyl analogs, making it a distinct candidate for specific applications in medicinal chemistry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

159.9749636 g/mol

Monoisotopic Mass

159.9749636 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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